

validation of Salclobuzate sodium analytical methods

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Compound Focus: Salclobuzate sodium

CAS No.: 387825-07-2

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Framework for Analytical Method Validation

For a novel active substance like **Salclobuzate Sodium**, a full validation is required. The table below outlines the standard validation characteristics as defined by regulatory bodies like the International Council for Harmonisation (ICH) and the experiments typically performed to evaluate them [1].

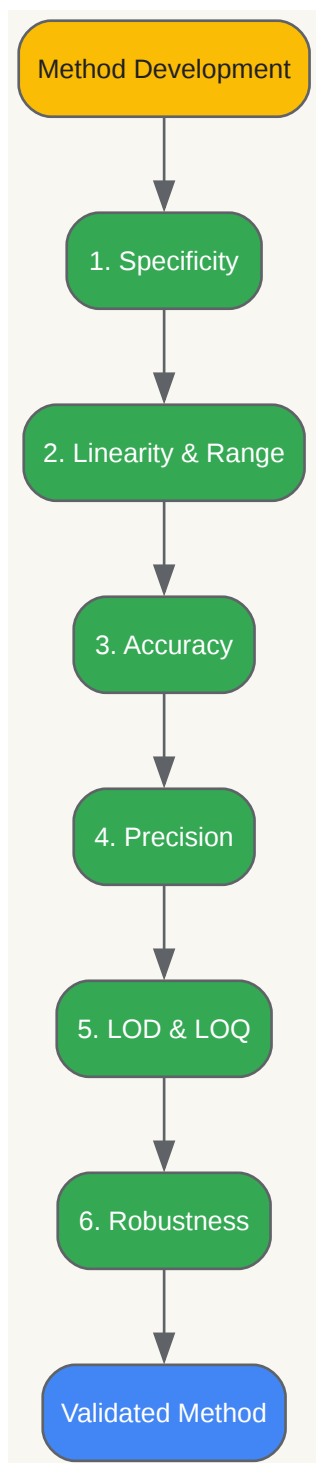
Validation Characteristic	Experimental Procedure & Objective
Specificity	Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities, excipients, or degradation products. Techniques like spiking studies and forced degradation (e.g., exposure to heat, light, acid, base, oxidation) are used.
Accuracy/Recovery	Determine the closeness of the test results to the true value. Typically assessed by spiking the analyte at multiple levels (e.g., 50%, 100%, 150% of the target concentration) into a placebo and calculating the percentage recovery.

| Precision

- Repeatability

- Intermediate Precision | Evaluate the closeness of agreement between a series of measurements.
- Inject multiple preparations (e.g., n=6) of a single homogeneous sample by one analyst in one day.
- Perform the repeatability experiment on different days, with different analysts, or different equipment to demonstrate reproducibility. | | **Linearity & Range** | Demonstrate that the analytical method produces results that are directly proportional to the concentration of the analyte. Prepare and analyze a series of standard solutions across a specified range (e.g., 50-150% of the target concentration). | | **Quantitation Limit (LOQ)** | Determine the lowest amount of analyte that can be quantified with acceptable accuracy and precision. Often determined from a signal-to-noise ratio of 10:1 or by establishing the lowest level validated for accuracy and precision. | | **Detection Limit (LOD)** | Determine the lowest amount of analyte that can be detected, but not necessarily quantified. Often determined from a signal-to-noise ratio of 3:1. | | **Robustness** | Demonstrate the reliability of an analysis when small, deliberate changes are made to method parameters (e.g., pH of mobile phase, flow rate, column temperature, wavelength). |

The experimental workflow for establishing these parameters often follows a logical sequence, which can be visualized as follows:



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How to Locate Specific Information

Since the specific data for **Salclobuzate Sodium** is not in the public domain, here are targeted strategies to find it:

- **Search Regulatory Documents:** The most reliable source for validated analytical methods is official regulatory filings.
 - Search the **FDA's Drugs@FDA** database and the **European Medicines Agency (EMA)** website for any public assessment reports on **Salclobuzate Sodium**. These documents sometimes detail the analytical methods used.
 - Check the **USP (United States Pharmacopeia)** or **BP (British Pharmacopeia)**. If a monograph for **Salclobuzate Sodium** exists, it will contain a legally recognized analytical procedure.
- **Refine Scientific Literature Search:** Use more specialized academic databases.
 - Perform a targeted search on **Google Scholar**, **PubMed**, and **SciFinder** using terms like "**Salclobuzate sodium** HPLC method", "**Salclobuzate sodium** assay validation", or "stability indicating method for **Salclobuzate sodium**".
 - Look for the **original patent documents** for **Salclobuzate Sodium**. Patents often include detailed experimental sections with examples of analytical methods.

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References

1. in different processed and packaged foods: Method Sodium ... validation
[pubmed.ncbi.nlm.nih.gov]

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